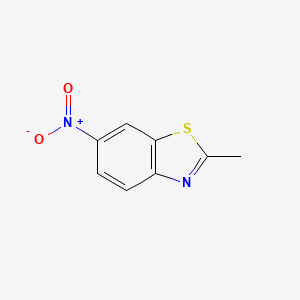

2-Methyl-6-nitrobenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 504572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKYKGFPQPPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062721 | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2941-63-1 | |

| Record name | 2-Methyl-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=504572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-6-nitrobenzothiazole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-6-nitrobenzothiazole

Abstract

This compound (CAS No: 2941-63-1) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the privileged benzothiazole scaffold, it serves as a versatile building block for the synthesis of novel molecules with diverse biological activities. The presence of a nitro group and a methyl group at key positions imparts a unique reactivity profile, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectroscopic signature, synthesis, reactivity, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for application in their work.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structure

The molecule consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group is attached at position 2 of the thiazole ring, and a nitro group is substituted at position 6 of the benzene ring.

Physicochemical Data

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 194.21 g/mol | [1][2] |

| Exact Mass | 194.014999 g/mol | [1][3] |

| Appearance | Light yellow to light brown solid | [4] |

| Melting Point | 167-169 °C | [3] |

| Solubility | 19.4 µg/mL (at pH 7.4) | [1] |

Computed Descriptors

Computational properties provide valuable insights into the molecule's behavior in biological systems, such as membrane permeability and potential for bioaccumulation.

| Property | Value | Source |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. The following data provides a reference fingerprint for this compound.

| Technique | Key Features and Observations | Source |

| ¹³C NMR | Spectra available from Eastman Organic Chemicals. | [1] |

| IR Spectroscopy | The NIST WebBook provides a reference infrared spectrum. Key peaks correspond to C=N stretching, aromatic C-H stretching, and characteristic N-O stretching from the nitro group. | [2] |

| Mass Spectrometry (GC-MS) | The compound has a molecular ion peak (M+) at m/z 194. A significant fragment is observed at m/z 148. | [1] |

| UV-Vis Spectroscopy | Spectral data is available, showing absorption in the UV-visible range characteristic of conjugated aromatic systems. | [1] |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical intermediate.

Proposed Synthesis Workflow

While direct synthesis routes for this compound are not extensively detailed in the provided results, a logical and common approach in heterocyclic chemistry involves the cyclization of an appropriately substituted aniline. A plausible route begins with 4-nitroaniline, which is first thiocyanated and then acetylated, followed by a cyclization reaction to form the 2-methylbenzothiazole ring system. This method is analogous to established procedures for similar benzothiazoles.[5][6]

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative procedure based on established methods for benzothiazole synthesis.[5][6]

-

Step 1: Preparation of p-Nitrophenylthiourea.

-

To a stirred suspension of 4-nitroaniline (1 mole) in a suitable solvent like chlorobenzene, add concentrated sulfuric acid (0.55 moles) dropwise to form the sulfate salt.

-

Add sodium thiocyanate (1.1 moles) to the suspension.

-

Heat the mixture at 100°C for 3-4 hours. The formation of the thiourea intermediate occurs during this step. The acid catalyst facilitates the reaction.

-

-

Step 2: Oxidative Cyclization.

-

Cool the reaction mixture to approximately 30°C.

-

Slowly add a solution of bromine (1.1 moles) in chlorobenzene, maintaining the temperature below 40°C. The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring.

-

After the addition is complete, heat the mixture to 80-90°C for 2 hours to drive the reaction to completion.

-

-

Step 3: Acetylation and Final Ring Closure (Hypothetical extension for the methyl group).

-

This step is an adaptation for the methyl group. After formation of the 2-amino-6-nitrobenzothiazole, the amino group could be diazotized and substituted, or an alternative synthesis starting from a different precursor would be required. A more direct route involves starting with 2-amino-5-nitrothiophenol and reacting it with acetic anhydride, which serves as both the acetylating agent and the source of the methyl group for the thiazole ring.

-

-

Step 4: Isolation and Purification.

-

Cool the reaction mixture and neutralize with an aqueous base (e.g., sodium hydroxide solution).

-

The crude product precipitates and can be collected by filtration.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Core Reactivity Profile

The chemical behavior of this compound is dictated by three primary functional regions: the nitro group, the methyl group, and the benzothiazole ring system.

-

Nitro Group : The electron-withdrawing nitro group is the most reactive site for reduction. It can be readily reduced to an amino group (-NH₂) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental for converting the molecule into a key building block for further derivatization, particularly in the synthesis of dyes and pharmacologically active compounds.[7][8]

-

Methyl Group : The methyl group at the C2 position is activated by the adjacent nitrogen atom of the thiazole ring. It can undergo condensation reactions with aldehydes or be oxidized to a carboxylic acid under strong oxidizing conditions. This site provides a handle for extending the molecular structure.[9]

-

Aromatic Ring : The benzene portion of the benzothiazole ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused thiazole ring and the nitro group. However, nucleophilic aromatic substitution (SₙAr) may be possible under specific conditions, targeting positions activated by the nitro group.

Caption: Primary sites of chemical reactivity on this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates. The 2-amino-6-nitrobenzothiazole substructure, in particular, is a precursor to molecules with a wide array of biological activities.[7][10]

Role as a Scaffold for Bioactive Molecules

Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated significant potential in several therapeutic areas:

-

Antimicrobial and Antifungal Agents : The benzothiazole nucleus is a key feature in compounds designed to combat bacterial and fungal infections.[7][8]

-

Anticancer Research : The scaffold has been incorporated into molecules targeting various cancer pathways.[7]

-

Monoamine Oxidase (MAO) Inhibitors : Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as potent and selective inhibitors of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11]

Derivatization Strategies for Lead Optimization

The predictable reactivity of this compound allows for systematic structural modifications to optimize biological activity, a process central to medicinal chemistry. The primary strategic pathway involves the reduction of the nitro group to an amine, which then serves as a versatile handle for a multitude of coupling reactions.

Caption: Derivatization workflow for drug discovery applications.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from its Globally Harmonized System (GHS) classification.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Recommended Handling Procedures

Given its hazard profile, the following personal protective equipment (PPE) and handling guidelines are mandatory:[12][13]

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield (EN166 standard).

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection : If dusts or aerosols are generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Stability : The compound is stable under normal storage conditions.

-

Incompatibilities : Avoid strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical profile. Its straightforward synthesis, predictable reactivity at the nitro and methyl groups, and its relationship to the pharmacologically significant benzothiazole scaffold make it an important intermediate for synthetic chemists. The ability to readily convert the nitro group into a versatile amino functionality opens extensive possibilities for its use in the development of novel pharmaceuticals, particularly in the fields of antimicrobial, anticancer, and neuroprotective agent discovery. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards.

References

-

PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of (E,Z,Z)-2,4,7-tridecatrienal (CAS 13552-96-0). Retrieved from [Link]

-

Chemsrc. (n.d.). (E,Z,Z)-2,4,7-tridecatrien-1-al | CAS#:13552-96-0. Retrieved from [Link]

-

Fragrance University. (n.d.). tridecatrienal. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E,Z,Z)-2,4,7-tridecatrienal, 13552-96-0. Retrieved from [Link]

-

NIST. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methyl-5-nitro-1,3-benzothiazole. Retrieved from [Link]

-

Jennychem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved from [Link]

-

RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6N2O2S). Retrieved from [Link]

-

NIH. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxybenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

Sources

- 1. Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzothiazole, 2-methyl-6-nitro- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-depth Technical Guide to 2-Methyl-6-nitrobenzothiazole

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials.[1][2][3] Its rigid, bicyclic framework, which features a benzene ring fused to a thiazole ring, offers a unique electronic and steric environment that is conducive to specific molecular interactions. Within this important class of compounds, this compound (CAS No. 2941-63-1) emerges not as an end-product, but as a pivotal intermediate—a molecular blank canvas from which a diverse array of complex derivatives can be crafted.

The strategic placement of the methyl group at the 2-position and a nitro group at the 6-position imparts a distinct reactivity profile. The nitro group, a powerful electron-withdrawing entity, can be readily transformed into an amino group, which serves as a versatile synthetic handle for further elaboration. This transformation is a gateway to creating libraries of compounds for drug discovery programs targeting a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[4][5][6] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals who seek to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and synthesis. All experimental work should begin with a confirmation of the material's identity and purity, cross-referencing empirical data with established values.

Core Properties

The fundamental properties of this compound are summarized below. This data is aggregated from established chemical databases and supplier information.[7][8][9]

| Property | Value | Reference |

| CAS Number | 2941-63-1 | [7][8] |

| Molecular Formula | C₈H₆N₂O₂S | [7][8] |

| Molecular Weight | 194.21 g/mol | [7][8] |

| IUPAC Name | 2-methyl-6-nitro-1,3-benzothiazole | [7] |

| Appearance | Light yellow to yellow crystalline powder | [10] |

| Melting Point | 167-169 °C | [11] |

| Solubility | 19.4 µg/mL (at pH 7.4) | [7] |

Chemical Structure

The structural representation of this compound is fundamental to understanding its reactivity.

Caption: Chemical structure of this compound.

Interpreting Spectroscopic Data

While Sigma-Aldrich notes that routine analytical data is not always collected for this specific catalog item, spectral data is available from various sources and can be predicted based on the structure.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.8 ppm. The three protons on the aromatic ring will appear as a complex multiplet system further downfield (approx. 7.5-8.5 ppm), with their specific splitting pattern dictated by ortho- and meta-coupling.

-

¹³C NMR: The carbon spectrum will display a signal for the methyl carbon, along with eight distinct signals for the carbons of the bicyclic ring system, with chemical shifts influenced by the nitrogen, sulfur, and nitro group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for key functional groups.[8][12] Look for strong, characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Additional peaks will confirm the presence of aromatic C-H and C=C bonds, as well as the C=N bond of the thiazole ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight, approximately 194.01 Da (monoisotopic mass).[13]

Synthesis and Key Chemical Transformations

The utility of this compound lies in its strategic synthesis and subsequent, predictable reactivity.

Proposed Synthesis Pathway

While multiple routes to substituted benzothiazoles exist, a common and industrially relevant method involves the nitration of a pre-existing benzothiazole core.[14] The synthesis of this compound can be logically achieved by the direct nitration of 2-methylbenzothiazole.

Caption: Key transformation: Reduction of the nitro group.

This reduction is critical because the resulting primary amine (2-Methyl-6-aminobenzothiazole) is a versatile nucleophile. It can readily participate in a wide range of subsequent reactions, including:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., in Sandmeyer reactions) or used in azo-coupling to form dyes. [15][16]* Schiff base formation: Condensation with aldehydes and ketones. [17]* Sulphonamide synthesis: Reaction with sulfonyl chlorides.

Application as a Strategic Intermediate in Drug Discovery

This compound is best understood as a "building block." Its value is realized in the molecules it helps create. The benzothiazole core is associated with a vast array of biological activities, and this intermediate provides a reliable entry point for exploring that chemical space. [1][2][18][19]

Workflow: From Intermediate to Bioactive Candidate

The logical progression from this starting material to a potential drug candidate follows a well-defined path. The initial reduction is the key enabling step.

Caption: Drug development workflow starting from the title compound.

Field-Proven Insights: Many successful drug discovery campaigns have been built upon this strategy. For example, derivatives of the related 2-amino-6-nitrobenzothiazole have been synthesized and evaluated as potent inhibitors of monoamine oxidase (MAO), an important target for neurodegenerative diseases like Parkinson's. [5][6]Researchers designed and synthesized hydrazone derivatives from the amino-benzothiazole core, demonstrating that modifications at this position can lead to compounds with nanomolar inhibitory activity. [6]This precedent strongly supports the use of this compound for similar discovery efforts.

Experimental Protocol: Reduction to 2-Methyl-6-aminobenzothiazole

This protocol provides a reliable, self-validating method for the key nitro-to-amine transformation. The causality for the choice of reagents is based on the well-established efficacy of tin(II) chloride for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.

Objective: To synthesize 2-Methyl-6-aminobenzothiazole from this compound.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (5 M)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator, magnetic stirrer, glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq). Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic; addition can be done in an ice bath to control the temperature.

-

Causality: SnCl₂ is the reducing agent, and the acidic medium is required for the reaction mechanism to proceed.

-

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material spot should disappear and a new, more polar spot (the amine product) should appear. Reaction is typically complete in 2-4 hours.

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to product, ensuring the reaction is driven to completion before proceeding to workup.

-

-

Workup - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to ~8-9 (basic). A thick, white precipitate of tin hydroxides will form.

-

Causality: Basification is crucial to deprotonate the amine product (which exists as an ammonium salt in the acidic medium), rendering it soluble in organic solvents for extraction.

-

-

Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

-

Causality: The washes remove any remaining inorganic impurities, acid, or base, purifying the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed by NMR, IR, and MS analysis, comparing the data to expected values for 2-Methyl-6-aminobenzothiazole.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety protocols.

GHS Hazard Identification: [7]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Google Books.

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1083-1095. [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

Kawade, D. P., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts (IJCRT), 11(4). [Link]

-

PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole. (US4369324A).

-

Kumar, D., et al. (2013). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1435. [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole. (EP0039835A1).

-

PubChem. (n.d.). Benzothiazole, 2-methyl-5-nitro-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Jennychem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]

-

PubChemLite. (n.d.). This compound (C8H6N2O2S). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved January 12, 2026, from [Link]

-

Amedeo, R. J., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(26), 6794-6805. [Link]

-

Kumar, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1533-1540. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 245. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzothiazole, 2-methyl-6-nitro- [webbook.nist.gov]

- 9. 2941-63-1|this compound|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(2941-63-1) IR Spectrum [chemicalbook.com]

- 13. PubChemLite - this compound (C8H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 14. Benzothiazole synthesis [organic-chemistry.org]

- 15. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 16. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]

- 17. rjpbcs.com [rjpbcs.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-nitrobenzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-nitrobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines a reliable and well-documented two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2-amino-5-nitrothiophenol, from commercially available starting materials. The subsequent cyclization to form the target benzothiazole ring is detailed, with a focus on the underlying reaction mechanisms and critical experimental parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed, self-validating protocols to ensure reproducibility and success in the laboratory setting.

Introduction and Significance

Benzothiazole and its derivatives are a cornerstone in the architecture of pharmacologically active molecules. The unique bicyclic system, comprising a benzene ring fused to a thiazole ring, imparts a range of biological activities, including but not limited to, antimicrobial, anticancer, and anticonvulsant properties. The specific compound, this compound (C₈H₆N₂O₂S), serves as a valuable building block in the synthesis of more complex molecules. The presence of the nitro group at the 6-position offers a strategic site for further functionalization, such as reduction to an amino group, which can then be elaborated into a variety of substituents, expanding the chemical space for drug discovery.

This guide provides a detailed exposition of a robust synthetic route to this compound, emphasizing the causal relationships between reaction conditions and outcomes, thereby empowering the researcher with a deeper understanding of the synthetic process.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the crucial intermediate, 2-amino-5-nitrothiophenol. The second step is the cyclization of this intermediate with acetic anhydride to yield the final product.

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methyl-6-nitrobenzothiazole

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Methyl-6-nitrobenzothiazole. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This bicyclic system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in molecules with a wide range of biological activities.[1][2] The benzothiazole core is present in numerous FDA-approved drugs and clinical candidates, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of various substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and biological targets.

This compound is a derivative of this important class of compounds. The presence of a methyl group at the 2-position and a nitro group at the 6-position significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][4] This guide will delve into the intricacies of its molecular architecture and the resulting chemical behavior.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [5][6] |

| Molecular Weight | 194.21 g/mol | [5][6] |

| IUPAC Name | 2-methyl-6-nitro-1,3-benzothiazole | [6] |

| CAS Number | 2941-63-1 | [5][6] |

| Appearance | (Predicted) Yellowish solid | - |

| Melting Point | Not available | - |

| Solubility | 19.4 µg/mL at pH 7.4 | [6] |

| XlogP (predicted) | 2.6 | [7] |

The structure of this compound, with the IUPAC numbering scheme, is depicted below. The molecule consists of a planar benzothiazole ring system. The electron-withdrawing nitro group at the 6-position and the electron-donating methyl group at the 2-position create a polarized molecule with distinct regions of reactivity.

Caption: 2D structure of this compound.

Synthesis of this compound

A direct, high-yield synthesis of this compound is not extensively reported in the literature. However, a logical and efficient synthetic pathway involves the synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by a subsequent reaction to introduce the methyl group at the 2-position.

Synthesis of the Precursor: 2-Amino-6-nitrobenzothiazole

The synthesis of 2-amino-6-nitrobenzothiazole is well-documented and typically proceeds through the nitration of 2-aminobenzothiazole.[1] A common method involves the use of a nitrating mixture of nitric acid and sulfuric acid.[8]

Experimental Protocol:

-

Dissolution: Dissolve 2-aminobenzothiazole (1.0 eq) in concentrated sulfuric acid at a temperature below 5°C with continuous, vigorous stirring.

-

Nitration: Add a mixture of nitric acid and sulfuric acid dropwise to the solution, ensuring the reaction temperature does not exceed 15°C.

-

Reaction Monitoring: Stir the reaction mixture for several hours at a controlled temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice with stirring.

-

Precipitation: Neutralize the acidic solution with a base, such as aqueous ammonia, until the product precipitates.

-

Isolation and Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzothiazole.

Proposed Synthesis of this compound

The conversion of the 2-amino group of 2-amino-6-nitrobenzothiazole to a methyl group can be conceptually achieved through a Sandmeyer-type reaction. This would involve the diazotization of the amino group followed by a reaction with a methylating agent.

Proposed Experimental Protocol:

-

Diazotization: Dissolve 2-amino-6-nitrobenzothiazole in a cold aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

Methylation: In a separate flask, prepare a solution of a methylating agent, potentially a methyl Grignard reagent or a methylcopper reagent, under an inert atmosphere.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the solution of the methylating agent. The reaction should be carefully monitored for gas evolution (N₂) and temperature changes.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture with an appropriate reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.

It is important to note that the direct N-alkylation of 6-nitrobenzothiazole with a methylating agent like methyl iodide is challenging. The electron-withdrawing nitro group deactivates the benzothiazole ring, making the nitrogen atom less nucleophilic and thus less susceptible to alkylation.[9]

Spectroscopic Characterization

The molecular structure of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (CH₃) |

| ~1600-1450 | C=C and C=N stretch | Aromatic and Thiazole rings |

| ~1550-1500 and ~1350-1300 | Asymmetric and Symmetric NO₂ stretch | Nitro group |

| ~850-750 | C-H out-of-plane bend | Substituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro group.

¹H NMR (Predicted):

-

Methyl Protons: A singlet around δ 2.8-3.0 ppm (3H, s, -CH₃).

-

Aromatic Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The proton at C7 would likely be the most deshielded due to its proximity to the nitro group and the thiazole ring. The protons at C4 and C5 would appear as doublets, with coupling constants typical for ortho-protons.

¹³C NMR (Predicted):

-

Methyl Carbon: A signal around δ 20-25 ppm.

-

Aromatic and Thiazole Carbons: Multiple signals in the range of δ 110-170 ppm. The carbon attached to the nitro group (C6) and the carbon in the thiazole ring attached to the nitrogen and sulfur (C2) would be significantly deshielded.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 194.[7] The fragmentation pattern would be characteristic of the benzothiazole ring and the nitro group.

Predicted Fragmentation Pattern:

-

Loss of NO₂: A significant fragment at m/z = 148, corresponding to the loss of the nitro group (M - 46).

-

Loss of CH₃CN: A fragment resulting from the cleavage of the thiazole ring.

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group, providing a synthetic handle for further derivatization.

-

Methyl Group: The methyl group at the 2-position is susceptible to oxidation to a carboxylic acid or can be halogenated under radical conditions.

-

Benzothiazole Ring: The thiazole portion of the ring system can undergo reactions typical of azoles. The nitrogen atom is weakly basic, and the sulfur atom can be oxidized.

Applications in Drug Development and Materials Science

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in molecules with significant biological activity.

-

Precursor for Biologically Active Molecules: The 2-amino-6-nitrobenzothiazole precursor and its derivatives have been extensively studied. For instance, hydrazone derivatives of 2-amino-6-nitrobenzothiazole have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease.[3][4]

-

Dye and Pigment Chemistry: The 2-amino-6-nitrobenzothiazole scaffold is a key component in the synthesis of various azo dyes.[10]

-

Materials Science: Benzothiazole derivatives are used in the development of materials with interesting optical and electronic properties. The push-pull nature of molecules containing electron-donating and electron-withdrawing groups on the benzothiazole core can lead to applications in non-linear optics.[11]

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on data for similar compounds, it is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemically significant molecule that combines the privileged benzothiazole scaffold with functional groups that impart unique reactivity and potential for further derivatization. While its direct applications are limited, its role as a precursor to a wide range of biologically active compounds, particularly in the field of drug discovery, is well-established. A thorough understanding of its molecular structure, spectroscopic properties, and chemical reactivity, as outlined in this guide, is crucial for its effective utilization in the synthesis of novel therapeutic agents and advanced materials.

References

-

Tripathi, S., & Ayyannan, R. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1547–1563. [Link]

-

ResearchGate. (2014). What is the procedure for n-alkylation of 6-nitrobenzothiazole? Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole.

- Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole.

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiazole, 2-methyl-6-nitro- [webbook.nist.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H6N2O2S) [pubchemlite.lcsb.uni.lu]

- 8. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 11. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Methyl-6-nitrobenzothiazole

This guide provides a comprehensive analysis of the spectral data for 2-methyl-6-nitrobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Introduction

This compound (C₈H₆N₂O₂S) is a derivative of the benzothiazole ring system, featuring a methyl group at the 2-position and a nitro group at the 6-position.[1] The benzothiazole core is a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the benzothiazole ring system, which is reflected in its spectral characteristics. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide will delve into the intricacies of each major spectroscopic technique, presenting the experimental data in a clear and concise format. Furthermore, it will provide detailed, field-proven protocols for acquiring such data, ensuring that researchers can confidently reproduce and validate these findings.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral assignments, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial. [2][3]The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. [2]3. Data Acquisition: A standard one-pulse proton experiment is performed. Key parameters such as the number of scans, spectral width, and relaxation delay are optimized to obtain a spectrum with a good signal-to-noise ratio. [2]4. Data Processing: The resulting free induction decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). [4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 174.0 | C-2 |

| 157.9 | C-8a |

| 145.5 | C-6 |

| 133.0 | C-7a |

| 124.7 | C-4 |

| 120.3 | C-5 |

| 119.5 | C-7 |

| 20.3 | -CH₃ |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[5]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the this compound molecule.

-

Thiazole Ring Carbons: The signal at 174.0 ppm is assigned to the C-2 carbon, which is significantly downfield due to its position between two heteroatoms (N and S). The quaternary carbons C-8a and C-7a appear at 157.9 ppm and 133.0 ppm, respectively.

-

Benzene Ring Carbons: The carbon attached to the nitro group, C-6, is observed at 145.5 ppm. The remaining aromatic carbons, C-4, C-5, and C-7, appear at 124.7 ppm, 120.3 ppm, and 119.5 ppm, respectively.

-

Methyl Carbon: The upfield signal at 20.3 ppm is characteristic of the methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observed nucleus and the need for a higher sample concentration (typically 20-50 mg) due to the lower natural abundance and sensitivity of the ¹³C isotope. [2]A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1595, 1480 | Strong | C=C aromatic ring stretch |

| 1510 | Strong | Asymmetric NO₂ stretch |

| 1340 | Strong | Symmetric NO₂ stretch |

| 1450 | Medium | -CH₃ bend |

| 880, 820, 750 | Strong | C-H out-of-plane bend |

Note: Data obtained from the NIST Chemistry WebBook and SpectraBase.[6][7]

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

-

Aromatic C-H Stretch: The absorptions in the 3100-3000 cm⁻¹ region are typical for C-H stretching vibrations of the aromatic ring.

-

Aromatic C=C Stretch: The strong bands at approximately 1595 cm⁻¹ and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

Nitro Group Stretches: The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro group. The band around 1510 cm⁻¹ is assigned to the asymmetric stretching vibration of the N-O bond, while the band around 1340 cm⁻¹ is due to the symmetric stretch. The presence of these two strong bands is a definitive indicator of a nitro compound.

-

Methyl Group Bend: The absorption around 1450 cm⁻¹ is attributed to the bending vibration of the methyl group.

-

C-H Out-of-Plane Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) at 880, 820, and 750 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of the substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond or germanium crystal of the ATR accessory. [8]Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO₂, water vapor). [9]3. Sample Measurement: The IR spectrum of the sample is then recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. [8]At the point of reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational modes of the molecule.

-

Data Processing: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.

Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 178 | 15 | [M - O]⁺ |

| 164 | 20 | [M - NO]⁺ |

| 148 | 50 | [M - NO₂]⁺ |

| 121 | 30 | [C₇H₅S]⁺ |

| 108 | 25 | [C₆H₄S]⁺ |

Note: Data obtained from PubChem and NIST Chemistry WebBook.[1][6]

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pathways.

-

Molecular Ion Peak: The peak at m/z 194 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. [1]This is also the base peak, indicating its relative stability under EI conditions.

-

Fragmentation Pattern: The fragmentation of the molecular ion is influenced by the presence of the nitro group and the benzothiazole ring system.

-

The loss of an oxygen atom from the nitro group results in the peak at m/z 178.

-

The loss of a nitric oxide radical (•NO) leads to the fragment at m/z 164.

-

A significant fragment is observed at m/z 148, corresponding to the loss of a nitro radical (•NO₂). This fragment represents the 2-methylbenzothiazole radical cation.

-

Further fragmentation of the benzothiazole ring system gives rise to the peaks at m/z 121 and 108.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Workflow for acquiring an EI mass spectrum.

-

Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, which is under high vacuum. [10]2. Ionization: In the ion source, the sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). [10][11]3. Fragmentation: The excess energy imparted to the molecular ion during ionization often causes it to fragment into smaller, charged species and neutral radicals. [12]4. Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectral analysis presented in this guide provides a detailed and authoritative characterization of this compound. The ¹H and ¹³C NMR data confirm the connectivity of the atoms and the electronic environment of the protons and carbons. The IR spectrum provides clear evidence for the presence of the key functional groups, particularly the nitro group. Finally, the mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern that is consistent with the proposed structure. The experimental protocols provided offer a standardized approach for obtaining high-quality spectral data for this and similar compounds. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently identify and characterize this important molecule.

References

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

NIST. Benzothiazole, 2-methyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChemLite. This compound (C8H6N2O2S). Retrieved from [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins. Retrieved from [Link]

-

University of California, Davis. 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Davis. 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, San Diego. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChem. Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

YouTube. (2020, October 17). Electron ionization and mass spectrometry. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

University of Maryland. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]

-

Scientific Research Publishing. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

SpectraBase. This compound. Retrieved from [Link]

-

MassBank. msbnk-ufz-wana007313d9f1ph. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 6. Benzothiazole, 2-methyl-6-nitro- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility of 2-Methyl-6-nitrobenzothiazole in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Methyl-6-nitrobenzothiazole, a crucial building block in medicinal chemistry and dye synthesis. Recognizing the frequent necessity for precise solubility data in experimental design, this document details the underlying principles governing its dissolution, offers a robust experimental protocol for accurate solubility determination, and discusses the analytical methodologies required for quantification.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₆N₂O₂S.[1] Its structure, featuring a benzothiazole core substituted with a methyl and a nitro group, imparts a unique combination of steric and electronic properties that are leveraged in the synthesis of more complex molecules, including bioactive compounds and fluorogenic probes. A thorough understanding of its solubility is paramount for researchers in designing synthetic routes, developing purification strategies like recrystallization, and formulating solutions for biological screening.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical characteristics. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Appearance | Off-white to brown solid | |

| Melting Point | 168-169 °C | |

| Predicted XLogP3 | 2.6 | [1] |

| Topological Polar Surface Area | 87 Ų | [1] |

| Aqueous Solubility (pH 7.4) | 19.4 µg/mL | [1] |

The predicted XLogP3 value of 2.6 suggests a degree of lipophilicity, indicating that while it has low aqueous solubility, it is likely to be more soluble in organic solvents. The presence of the polar nitro group and the nitrogen and sulfur heteroatoms in the benzothiazole ring system, however, introduces polarity, suggesting that its solubility will be influenced by the polarity of the chosen solvent.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound can be considered moderately polar due to the presence of the nitro group and the benzothiazole moiety, balanced by the nonpolar aromatic ring and methyl group.

Based on this, we can make the following reasoned predictions about its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. While this compound does not have strong hydrogen bond donating capabilities, the oxygen atoms of the nitro group and the nitrogen atom of the benzothiazole ring can act as hydrogen bond acceptors. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the nitro group, this compound is expected to exhibit good solubility in these solvents, particularly in DMSO and acetone.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and primarily interact through van der Waals forces. Due to the significant polarity imparted by the nitro group, this compound is expected to have low solubility in nonpolar solvents like hexane. Its solubility in toluene and diethyl ether may be slightly better due to some induced dipole interactions with the aromatic ring.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are of intermediate polarity. Dichloromethane, in particular, is an excellent solvent for a wide range of organic compounds and is likely to be a good solvent for this compound.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following section provides a detailed, field-proven protocol for the accurate determination of the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4]

The Shake-Flask Method: Achieving Equilibrium

The core principle of this method is to create a saturated solution of the compound in the chosen solvent by allowing sufficient time for equilibrium to be established between the dissolved and undissolved solid.

Sources

physical and chemical characteristics of 2-Methyl-6-nitrobenzothiazole

An In-depth Technical Guide to 2-Methyl-6-nitrobenzothiazole

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical and physical properties of this compound. The document synthesizes available data to provide a foundational understanding of this heterocyclic compound, highlighting its potential as a valuable intermediate in medicinal chemistry and materials science.

Introduction: The Significance of the Nitrobenzothiazole Scaffold

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities. The incorporation of a nitro group at the 6-position of the benzothiazole ring system significantly influences its electronic properties and chemical reactivity, making it an attractive scaffold for the synthesis of novel therapeutic agents. Derivatives of the closely related 2-amino-6-nitrobenzothiazole have shown promise as antimicrobial agents, anticancer therapeutics, and monoamine oxidase (MAO) inhibitors for treating neurodegenerative diseases[1][2]. This guide provides a detailed examination of the core characteristics of this compound, offering insights for its application in research and development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is the bedrock of all experimental work. This compound is a distinct molecule with the specific identifiers and properties outlined below.

Chemical Identifiers

A consistent and accurate identification is crucial for regulatory compliance, literature searches, and procurement.

| Identifier | Value | Reference |

| IUPAC Name | 2-methyl-6-nitro-1,3-benzothiazole | [3] |

| CAS Number | 2941-63-1 | [3][4] |

| Molecular Formula | C₈H₆N₂O₂S | [3][4] |

| Molecular Weight | 194.21 g/mol | [3][4] |

| InChI | InChI=1S/C8H6N2O2S/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3 | [4] |

| InChIKey | YAQKYKGFPQPPQE-UHFFFAOYSA-N | [4] |

Physical Properties

The physical properties dictate the compound's handling, storage, and application in various experimental settings. While specific experimental data for some properties of this compound are not widely published, data from close structural analogs provide valuable context.

| Property | Value / Observation | Reference / Note |

| Appearance | Likely a yellow to brown crystalline solid | Based on analogs like 6-Nitrobenzothiazole[5] and 2-Mercapto-6-nitrobenzothiazole[6]. |

| Melting Point | Not experimentally determined. | Analog 2-Methyl-5-nitrobenzothiazole melts at 134-137 °C[7]. Analog 6-Nitrobenzothiazole melts at 175-178 °C[5]. |

| Boiling Point | Not experimentally determined. | The related 6-Nitrobenzothiazole has a predicted boiling point of 333.7±15.0 °C[5]. |

| Solubility | 19.4 µg/mL (at pH 7.4) | [3] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique analytical approach is recommended.

Caption: Recommended analytical workflow for compound validation.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. Data is available from the NIST Chemistry WebBook[4]. Expected characteristic absorptions include:

-

~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1600-1650 cm⁻¹: C=N stretching of the thiazole ring.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. For this compound, GC-MS data shows a molecular ion peak ([M]⁺) at m/z 194, consistent with its molecular weight[3]. A significant fragment is often observed at m/z 148, corresponding to the loss of a nitro group (-NO₂)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (~2.8 ppm) and three distinct signals in the aromatic region (7.5-8.5 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: The spectrum would show eight distinct carbon signals: one for the methyl carbon, five for the aromatic carbons, and two for the carbons within the thiazole ring. Public databases indicate that ¹³C NMR data is available[3].

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three core components: the benzothiazole ring, the methyl group, and the nitro group.

Caption: Key reactive sites on the this compound molecule.

-